1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one
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Overview
Description
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a pyridine ring, and a pentanone chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a piperidine intermediate.
Formation of the Pentanone Chain: The pentanone chain is attached through a series of reactions, including alkylation and oxidation.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a receptor site, altering the receptor’s conformation and modulating its activity .
Comparison with Similar Compounds
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pentan-1-one can be compared with similar compounds such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperidine ring and a pyridine ring but differs in its substitution pattern and functional groups.
1-(Piperidin-1-yl)pentan-3-one: This compound lacks the pyridine ring, making it less versatile in certain applications.
1-(2-Furylmethyl)piperidin-4-one: This compound contains a furan ring instead of a pyridine ring, leading to different chemical properties and reactivity .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-pyridin-4-yloxypiperidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h7-10,14H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJSJIWIGLTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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